Product packaging for (2R)-2-methylazepane;hydrochloride(Cat. No.:CAS No. 331994-00-4)

(2R)-2-methylazepane;hydrochloride

Cat. No.: B2627299
CAS No.: 331994-00-4
M. Wt: 149.66
InChI Key: LGONGMXQDFYGKU-SSDOTTSWSA-N
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Description

Significance of Seven-Membered Nitrogen Heterocycles in Contemporary Organic Synthesis

Seven-membered nitrogen heterocycles, such as azepanes, represent a crucial class of compounds in organic synthesis. nih.gov Their ring structure is found in a variety of biologically active compounds, making them attractive targets for the development of new pharmaceuticals and agrochemicals. nih.gov The synthesis of these heterocycles can be achieved through various methods, including ring-closure, ring-expansion, and cycloaddition reactions. nih.gov

The utility of these compounds extends beyond the life sciences into materials science, where they are investigated for the development of materials with specific properties, such as conducting polymers and optoelectronic materials. nih.govnih.gov The inherent flexibility and three-dimensional architecture of the seven-membered ring system allow for the creation of complex molecular scaffolds. Saturated N-heterocycles, including azepanes, are common motifs in biologically active molecules and approved pharmaceuticals. dbc.wroc.pl The selective functionalization of these rings is a significant area of research, aiming to produce valuable oxygenated derivatives for both synthetic and metabolic studies. dbc.wroc.pl

The Unique Role of Chiral Azepane Scaffolds in Academic Research

Chiral azepane scaffolds hold a unique position in academic research due to their potential to serve as building blocks for complex, stereochemically defined molecules. The introduction of chirality into the azepane ring opens up avenues for the development of enantioselective catalysts and novel therapeutic agents. labcompare.com Research has demonstrated that chiral bicyclic azepanes can exhibit potent neuropharmacological activity, highlighting their potential in drug discovery for neuropsychiatric disorders. google.comsigmaaldrich.com

The synthesis of molecules with multiple stereogenic centers is a significant challenge in organic chemistry, and chiral azepanes can serve as templates for this purpose. nih.gov Organocatalytic methods have been successfully employed to construct chiral azepine skeletons with multiple stereogenic elements, leading to compounds with interesting photophysical properties and potential applications in materials science and ion detection. nih.gov The development of new chiral ligands and catalysts is a major driver in asymmetric synthesis, and azepane-based structures are being explored for their efficacy in transition-metal-catalyzed and organocatalytic reactions. labcompare.com

The table below provides a summary of selected research applications of chiral azepane and related heterocyclic scaffolds.

Research AreaScaffold TypeApplicationKey Findings
NeuropharmacologyChiral Bicyclic AzepaneMonoamine Transporter InhibitorPotent inhibition of norepinephrine (B1679862) and dopamine (B1211576) transporters with potential for treating neuropsychiatric disorders. google.comsigmaaldrich.com
Asymmetric CatalysisChiral Fused AzepinesOrganocatalysisEnantioselective synthesis of molecules with multiple stereogenic elements and potential in optoelectronics. nih.gov
Asymmetric SynthesisChiral 2-AzabicycloalkanesOrganocatalysisNovel thiourea (B124793) organocatalysts derived from chiral backbones showed high enantioselectivity in Michael addition reactions. labcompare.com
Medicinal ChemistryChiral TetrahydrobenzoxazepinesAsymmetric CycloadditionGold-catalyzed synthesis of chiral tetrahydrobenzoxepin compounds with high yield and enantioselectivity.

Overview of Academic Research Directions Pertaining to (2R)-2-Methylazepane Hydrochloride

Direct academic research literature specifically detailing the applications of (2R)-2-methylazepane hydrochloride is limited. However, based on the broader context of chiral azepane chemistry and the known utility of similar chiral building blocks, several research directions can be inferred.

(2R)-2-methylazepane hydrochloride is a chiral amine, and such compounds are fundamental starting materials in asymmetric synthesis. Its primary role in academic research is likely as a chiral auxiliary or a precursor for the synthesis of more complex chiral ligands and target molecules. The hydrochloride salt form ensures stability and ease of handling for this otherwise basic and potentially reactive amine.

Potential research applications for this compound would likely fall into the following areas:

Synthesis of Chiral Ligands: The amine functionality of (2R)-2-methylazepane can be readily derivatized to create novel chiral ligands for asymmetric catalysis. These ligands could be employed in a variety of metal-catalyzed reactions, such as hydrogenation, C-C bond formation, and cycloadditions, to induce high levels of enantioselectivity.

Development of Chiral Organocatalysts: The chiral azepane backbone could be incorporated into the design of new organocatalysts. For instance, it could serve as the chiral scaffold for thiourea or amine-based catalysts used in asymmetric Michael additions, aldol (B89426) reactions, or Mannich reactions.

Precursor for Biologically Active Molecules: Given that chiral azepane motifs are present in neuropharmacological agents, (2R)-2-methylazepane hydrochloride could serve as a key building block in the synthesis of novel drug candidates. Researchers may explore its incorporation into larger molecules designed to interact with specific biological targets.

The table below outlines the key properties of (2R)-2-methylazepane hydrochloride.

PropertyValue
CAS Number 331994-00-4
Molecular Formula C₇H₁₆ClN
Molecular Weight 149.66 g/mol
Chirality (2R)
Functional Group Secondary Amine (as hydrochloride salt)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16ClN B2627299 (2R)-2-methylazepane;hydrochloride CAS No. 331994-00-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-methylazepane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N.ClH/c1-7-5-3-2-4-6-8-7;/h7-8H,2-6H2,1H3;1H/t7-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYKPDCIMYRNMEB-OGFXRTJISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCCN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCCCCN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereochemical Investigations of 2r 2 Methylazepane Systems

Control of Enantiomeric Excess in Azepane Synthesis

Achieving high enantiomeric excess (e.e.) is a fundamental goal in the synthesis of chiral molecules like (2R)-2-methylazepane. Various strategies have been developed to control the stereochemical outcome of reactions leading to the azepane core.

One prominent approach involves the use of chiral auxiliaries . These are chiral molecules that are temporarily incorporated into the reacting substrate to direct the stereochemical course of a reaction. After the desired stereocenter is created, the auxiliary is removed. For instance, quinazolinone derivatives have been employed as chiral auxiliaries in the enantioselective synthesis of α-alkylated acids, achieving enantiomeric excesses ranging from 90-98%. ekb.eg The efficiency of these auxiliaries can be influenced by various factors, highlighting the need for careful optimization of reaction conditions. ekb.eg

Enzyme-based resolutions offer a powerful and highly selective method for obtaining enantiomerically pure compounds. Lipases, such as Pseudomonas fluorescens lipase, have been successfully used in the transesterification of racemic 2-methyldecan-1-ol to produce the (R)- and (S)-enantiomers with over 98% e.e. rsc.org Similarly, the desymmetrization of N-protected serinol using lipases provides an efficient route to enantiopure 2-hydroxymethylaziridines, which are valuable precursors for chiral azepanes. nih.gov The choice of the N-protecting group, such as Boc, Fmoc, or Cbz, has been shown to be critical for achieving excellent enantioselectivity and high yields in these enzymatic reactions. nih.gov

Asymmetric catalysis provides another elegant solution for controlling enantioselectivity. Transition metal catalysts bearing chiral ligands can facilitate enantioselective transformations. For example, the asymmetric hydrogenation of specific precursors using a ruthenium catalyst with a chiral, bidentate phosphine (B1218219) ligand has been developed for the synthesis of enantiomerically pure 2-hydroxy-2-aryl-ethylamines. google.com While kinetic resolutions of N-Boc-azepane derivatives using chiral bases like n-BuLi/(+)-sparteine have been attempted, they have resulted in low enantiomeric ratios in some cases, indicating that this approach requires further refinement for broad applicability. whiterose.ac.uk

The development of pot-economical enantioselective total synthesis, sometimes mediated by organocatalysts, has also been a significant advancement. researchgate.net These multi-step, one-pot sequences can lead to the formation of complex chiral molecules with high diastereoselectivity and the desired stereochemistry. researchgate.net

Interactive Table: Methods for Controlling Enantiomeric Excess in Azepane Synthesis

MethodKey FeaturesExample ApplicationReported Enantiomeric Excess
Chiral Auxiliaries Temporary incorporation of a chiral molecule to direct stereochemistry.Synthesis of α-alkylated acids using quinazolinone derivatives. ekb.eg90-98%
Enzyme-Based Resolution Use of enzymes (e.g., lipases) for selective transformation of one enantiomer.Transesterification of 2-methyldecan-1-ol with Pseudomonas fluorescens lipase. rsc.org>98%
Asymmetric Catalysis Use of chiral catalysts to favor the formation of one enantiomer.Asymmetric hydrogenation using a Ru-chiral phosphine ligand system. google.comHigh (specific values vary)
Kinetic Resolution Reaction where one enantiomer reacts faster than the other.Lithiation of N-Boc-azepane derivatives with n-BuLi/(+)-sparteine. whiterose.ac.ukLow
Organocatalysis Use of small organic molecules as catalysts.Pot-economical enantioselective total synthesis of complex heterocycles. researchgate.netHigh diastereoselectivity

Diastereoselective Outcomes in Azepane Ring Formation

The formation of the seven-membered azepane ring often involves the creation of multiple stereocenters, making diastereoselectivity a crucial consideration. The relative stereochemistry of substituents on the azepane ring can significantly impact the molecule's conformation and biological activity.

Ring expansion reactions are a common strategy for constructing the azepane skeleton. For instance, the expansion of a piperidine (B6355638) ring can lead to diastereomerically pure azepane derivatives with excellent stereoselectivity and regioselectivity. rsc.org The stereochemical outcome of such reactions can be influenced by the nature of the nucleophile and reaction conditions. In some cases, the diastereoselectivity can be switched from cis to trans by changing the nucleophile, a phenomenon that has been explained by the formation of a bicyclic cyclopropane (B1198618) intermediate followed by stereoselective nucleophilic addition. sciforum.net

Chemoenzymatic approaches have also been employed to achieve diastereoselective synthesis of substituted azepanes. A sequential biocatalytic reduction and organolithium-mediated rearrangement has been used to generate enantioenriched 2-aryl azepanes. acs.org This method involves the stereospecific transfer of an aryl substituent to the 2-position of the heterocycle. acs.org

The choice of starting materials and reaction pathways plays a pivotal role in determining the diastereoselective outcome. For example, the reaction of chiral 2- and 2,6-substituted 1,2,5,6-tetrahydropyridines can proceed with good to high stereoselectivity. researchgate.net Similarly, the reduction of chiral pyrrolidine (B122466) and piperidine β-enamino esters can be highly chemio- and diastereoselective. researchgate.net

Configurational Stability and Chiral Transfer Mechanisms

The configurational stability of intermediates is essential for preserving the stereochemical integrity of the final product. In the context of (2R)-2-methylazepane synthesis, understanding the stability of chiral intermediates and the mechanisms of chiral transfer is critical.

A notable example of configurational stability is observed in the organolithium-mediated rearrangement of N'-aryl ureas derived from enantioenriched amines. acs.org The rearrangement proceeds through a configurationally stable benzyllithium (B8763671) intermediate , leading to the stereospecific transfer of the aryl substituent to the 2-position of the azepane ring. acs.org This demonstrates that even highly reactive organometallic intermediates can maintain their stereochemical information under carefully controlled conditions.

Chirality transfer refers to the transmission of stereochemical information from a chiral element in the starting material or reagent to the product. This can occur through various mechanisms. In some syntheses, the chirality of a starting material, such as an amino acid, is directly incorporated into the final azepane structure. nih.gov

Another fascinating example is the transmission of chirality from a mechanically planar chiral element to a point stereocenter in rotaxanes. researchgate.net In these systems, the chiral information from a macrocyclic component can be effectively transferred to a newly formed stereocenter in the interlocked thread during an intramolecular cyclization. researchgate.net While not directly involving (2R)-2-methylazepane, this principle of long-range chiral transfer is relevant to the broader field of stereoselective synthesis.

The study of axial-to-central chirality transfer reactions is also pertinent. nih.gov In these reactions, the chirality of an axis is converted into the chirality of a stereocenter. Such transformations are valuable in asymmetric synthesis and highlight the diverse ways in which chirality can be manipulated and transferred. nih.gov

Absolute Stereochemistry Determination in Novel Methylazepane Derivatives

The unambiguous determination of the absolute stereochemistry of novel chiral compounds is a cornerstone of stereochemical investigation. Several analytical techniques are employed for this purpose, with X-ray crystallography being the gold standard for solid-state compounds. However, for non-crystalline materials or when suitable crystals cannot be obtained, spectroscopic methods are indispensable.

The Mosher method is a widely used NMR-based technique for determining the absolute configuration of chiral alcohols and amines. usm.edunih.gov This method involves the formation of diastereomeric esters or amides by reacting the chiral substrate with the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). usm.edunih.gov By analyzing the differences in the chemical shifts (Δδ) of protons in the resulting diastereomers, the absolute configuration of the stereocenter can be deduced. nih.govlibretexts.org This method has been successfully applied to determine the absolute stereochemistry of sterically hindered α-carbons and has been validated by X-ray crystallography. usm.edu

The choice of N-protecting group can be critical for the successful application of the Mosher method, as some protecting groups can lead to tautomerization and loss of enantiomeric purity. nih.gov For instance, using an N-trityl protecting group has been shown to preserve the enantiomeric purity of labile thiazoline (B8809763) intermediates during their conversion to the corresponding thiazole. nih.gov

Chiral High-Performance Liquid Chromatography (HPLC) is another essential tool for determining enantiomeric excess and separating enantiomers. ekb.egnih.gov By using a chiral stationary phase, enantiomers can be resolved, and their relative amounts quantified. nih.gov

Interactive Table: Techniques for Absolute Stereochemistry Determination

TechniquePrincipleApplication ExampleKey Considerations
X-ray Crystallography Diffraction of X-rays by a single crystal to determine the 3D arrangement of atoms.Confirmation of the absolute configuration of a chiral α-methylselenocysteine derivative. usm.eduRequires suitable single crystals.
Mosher Method (NMR) Formation of diastereomeric MTPA esters/amides and analysis of chemical shift differences (Δδ). nih.govDetermination of the absolute configuration of chiral alcohols and amines. usm.eduChoice of protecting groups is crucial to avoid side reactions. nih.gov
Chiral HPLC Separation of enantiomers on a chiral stationary phase.Determination of enantiomeric excess of α-alkylated acids. ekb.egRequires a suitable chiral column and mobile phase.

Reactivity and Functional Group Transformations of 2r 2 Methylazepane Derivatives

Reactions Involving the Azepane Nitrogen Atom

The secondary amine in the azepane ring is a key site for various chemical transformations. Its nucleophilic character allows for a range of functionalization reactions, crucial for modifying the properties of the molecule.

N-Alkylation and N-Arylation: The nitrogen atom readily undergoes alkylation and arylation reactions. For instance, N-acyl 2-substituted azepanes can be synthesized, though direct α-lithiation/substitution of N-Boc azepane is often a low-yielding process. acs.org A more effective route involves the catalytic hydrogenation of 2-substituted azepenes to the corresponding formyl-protected 2-substituted azepanes, followed by deformylation to yield the free amine. acs.org

Formation of Amides, Carbamates, and Ureas: The azepane nitrogen can react with acyl chlorides, chloroformates, and isocyanates to form the corresponding amides, carbamates, and ureas. These reactions are fundamental in peptide synthesis and for the introduction of protecting groups. For example, enantioenriched 2-aryl azepanes have been converted to their corresponding N'-aryl ureas, which then undergo base-mediated rearrangement. nih.gov

Reductive Amination: The nitrogen atom can participate in reductive amination processes. Chemoenzymatic synthesis has utilized imine reductases for the asymmetric reductive amination to produce enantioenriched 2-aryl azepanes. nih.gov

N-Oxide Formation: The nitrogen atom can be oxidized to form an N-oxide. Theoretical studies on N-methylazepine, an unsaturated analog, predict a reversal in the equilibrium with its N-methyl-7-azanorcaradiene valence isomer upon formation of their N-oxides. nih.gov While this specific reaction on (2R)-2-methylazepane is not detailed in the provided results, it represents a potential transformation.

Transformations at Peripheral Alkyl Substituents

The methyl group at the C2 position of the azepane ring, while generally stable, can undergo certain transformations. wikipedia.org

Oxidation: The methyl group can be oxidized to introduce other functional groups. Common oxidation products derived from a methyl group include hydroxymethyl (–CH₂OH), formyl (–CHO), and carboxyl (–COOH) groups. wikipedia.org For example, reagents like permanganate (B83412) can convert a methyl group to a carboxyl group. wikipedia.org

Radical Reactions: Free radical reactions can occur at the methyl group. wikipedia.org For instance, thermolysis of the 2-methyl N-oxide of an aziridine (B145994) derivative, a smaller nitrogen heterocycle, resulted in a hydroxylamine (B1172632) via hydrogen transfer from the methyl substituent. nih.gov

Deprotonation: While challenging, deprotonation of the methyl group to form a carbanion can be achieved using strong bases, enabling subsequent reactions with electrophiles. wikipedia.org

Ring-Opening and Rearrangement Reactions of Azepane Scaffolds

The seven-membered azepane ring can undergo ring-opening and rearrangement reactions, often leading to the formation of different heterocyclic systems or acyclic compounds. nih.govacs.org

Ring-Opening Reactions: Ring-opening of azepane derivatives can be initiated by various reagents. For example, 1-alkyl-2-methyleneaziridines, upon reaction with alkyl chloroformates or acid chlorides, undergo ring opening to produce enamide products. rsc.org This proceeds through initial N-acylation to form an aziridinium (B1262131) cation, which is then opened by a nucleophile. rsc.org Theoretical studies on the ring opening of 2-methylaziridine (B133172) have shown a preference for backside attack at the C3 carbon atom. nih.gov

Rearrangement Reactions:

Beckmann Rearrangement: This is a common method for synthesizing azepane scaffolds from cyclohexanone (B45756) oximes. acs.org The reaction involves the acid-catalyzed rearrangement of an oxime to an amide (a lactam), which can then be reduced to the corresponding azepane. acs.org

Schmidt Reaction: Similar to the Beckmann rearrangement, the Schmidt reaction can be used to expand a cyclohexanone ring to an azepane. This reaction involves treating a ketone with hydrazoic acid in the presence of a strong acid. acs.org

Organolithium-Mediated Rearrangement: Enantioenriched 2-aryl azepanes, after conversion to their N'-aryl ureas, can undergo rearrangement upon treatment with a base. This involves the stereospecific transfer of the aryl substituent to the 2-position of the heterocycle via a configurationally stable benzyllithium (B8763671) intermediate, leading to previously inaccessible enantioenriched 2,2-disubstituted azepanes. nih.gov

Piperidine (B6355638) Ring Expansion: Diastereomerically pure azepane derivatives have been prepared with excellent stereoselectivity and regioselectivity through the expansion of a piperidine ring. rsc.org

Table 1: Selected Ring-Opening and Rearrangement Reactions of Azepane Precursors and Derivatives

Reaction Type Starting Material Reagent(s) Product Reference(s)
Beckmann Rearrangement Cyclohexanone oxime Acid catalyst Lactam (Azepan-2-one) acs.org
Schmidt Reaction Cyclohexanone Hydrazoic acid, strong acid Lactam (Azepan-2-one) acs.org
Organolithium-Mediated Rearrangement N'-aryl urea (B33335) of 2-aryl azepane Base 2,2-disubstituted azepane nih.gov
Piperidine Ring Expansion Substituted piperidine Not specified Azepane derivative rsc.org
Acid-induced Ring Opening 1-Alkyl-2-methyleneaziridine Alkyl chloroformate or acid chloride Enamide rsc.org

Selective Functionalization and Derivatization of the Azepane Ring

Beyond reactions at the nitrogen and the C2-methyl group, various methods exist for the selective functionalization and derivatization of the azepane ring itself. nih.govcjps.org

α-Lithiation/Substitution: While direct α-lithiation of N-Boc azepane is low-yielding, it represents a potential route for introducing substituents at the C2 position. acs.org

Cross-Coupling Reactions: Palladium-mediated cross-coupling reactions of halo enamide derivatives of azepenes provide access to vicinally functionalized azepanes. acs.org Heck, Sonogashira, and Suzuki coupling conditions can be employed for α-alkenylation, alkynylation, and arylation, respectively. acs.org

Dearomative Ring Expansion: A strategy to prepare complex azepanes involves the photochemical dearomative ring expansion of simple nitroarenes. nih.govresearchgate.net This process, mediated by blue light, transforms a six-membered benzenoid framework into a seven-membered ring system, which upon subsequent hydrogenolysis, yields the azepane. nih.govresearchgate.net

Nitrogen Atom Insertion: A unique strategy for creating benzazepine rings involves the direct insertion of a nitrogen atom into an arenol. nih.gov This method utilizes the dearomatization of arenols to facilitate C-C bond cleavage and site-selective nitrogen insertion. nih.gov

Tandem Amination/Cyclization: An efficient method for preparing trifluoromethyl-substituted azepine-2-carboxylates involves a Cu(I)-catalyzed tandem amination/cyclization reaction of functionalized allenynes with primary and secondary amines. nih.gov

Table 2: Methods for Selective Functionalization and Derivatization of the Azepane Ring

Method Key Transformation Reagents/Conditions Resulting Structure Reference(s)
Cross-Coupling α-Alkenylation, -Alkynylation, -Arylation Pd catalyst, various coupling partners 2-Substituted azepenes/azepanes acs.org
Dearomative Ring Expansion Conversion of nitroarenes to azepanes Blue light, then hydrogenolysis Polysubstituted azepanes nih.govresearchgate.net
Nitrogen Atom Insertion Insertion of nitrogen into arenols Azide intermediate, copper catalysis Benzazepines nih.gov
Tandem Amination/Cyclization Reaction of allenynes with amines Cu(I) catalyst Functionalized azepines nih.gov

Applications of 2r 2 Methylazepane and Its Derivatives in Advanced Organic Synthesis Research

Role as Chiral Building Blocks for Complex Nitrogen Heterocycles

There is no specific information available in the searched literature detailing the use of (2R)-2-methylazepane hydrochloride as a chiral building block for the synthesis of complex nitrogen heterocycles.

Precursors for Synthetically Challenging Molecular Architectures

No specific examples were found in the searched literature of (2R)-2-methylazepane hydrochloride being used as a precursor for synthetically challenging molecular architectures.

Development of Chiral Ligands and Catalysts in Academic Research

The development of chiral ligands and catalysts derived specifically from (2R)-2-methylazepane hydrochloride is not detailed in the available academic research.

Contributions to Novel Organic Reaction Methodology Development

There is no information in the searched literature on the specific contributions of (2R)-2-methylazepane hydrochloride to the development of novel organic reaction methodologies.

Analytical and Spectroscopic Characterization Techniques in Research on 2r 2 Methylazepane Derivatives

Chromatographic Methods for Purity and Enantiomeric Excess Assessment

Chromatographic techniques are indispensable for separating components of a mixture, allowing for the determination of both chemical and stereochemical purity.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of enantiomers and the determination of enantiomeric excess (e.e.). uma.esheraldopenaccess.usnih.govresearchgate.net This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and thus their separation. nih.govmdpi.com The choice of CSP and mobile phase is critical for achieving optimal separation. researchgate.netsci-hub.se Polysaccharide-based CSPs, for instance, are widely used for their broad enantiorecognition capabilities. mdpi.com

In the context of 2-methylazepane (B1295868) derivatives, a common strategy involves the resolution of enantiomers through chiral-phase HPLC. For instance, in the study of a bicyclic azepane, the enantiomers were successfully separated by performing HPLC on a Boc-protected analog of the parent compound. acs.org The enantiomeric excess, a measure of the purity of one enantiomer over the other, can be accurately quantified from the integrated peak areas of the two enantiomers in the chromatogram. heraldopenaccess.usnih.gov The value of the enantiomeric excess can range from 0% for a racemic mixture to 100% for a pure enantiomer. heraldopenaccess.us

Table 1: Illustrative Chiral HPLC Parameters for Enantiomeric Separation

ParameterTypical Value/ConditionPurpose
Column Chiral Stationary Phase (e.g., Polysaccharide-based)To facilitate differential interaction with enantiomers.
Mobile Phase Hexane/Isopropanol, Ethanol, or other solvent mixturesTo elute the compounds and fine-tune the separation.
Flow Rate 0.5 - 1.5 mL/minTo control the speed of the separation.
Detection UV/Vis or Circular Dichroism (CD)To detect the eluted enantiomers and enable quantification.

This table presents a generalized set of parameters. Specific conditions would be optimized for (2R)-2-methylazepane and its derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS) for Diastereomeric Ratio and Purity

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is particularly useful for assessing the purity and, in the case of molecules with multiple chiral centers, the diastereomeric ratio of volatile or semi-volatile compounds. For non-volatile compounds, chemical derivatization is often employed to increase their volatility.

In the analysis of 2-methylazepane derivatives, GC-MS can be used to separate diastereomers, which, unlike enantiomers, have different physical properties and can be separated on achiral stationary phases. The mass spectrometer then provides mass-to-charge ratio (m/z) information for each separated component, confirming their identity and allowing for the determination of their relative proportions (diastereomeric ratio). The high sensitivity of MS also allows for the detection and identification of any impurities present in the sample.

Advanced Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are crucial for confirming the covalent structure of newly synthesized molecules like (2R)-2-methylazepane hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. nih.govresearchgate.netst-andrews.ac.uk Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) provide detailed information about the chemical environment of atoms and their connectivity within a molecule. nih.govnih.gov

For a molecule like (2R)-2-methylazepane hydrochloride, ¹H NMR would reveal the number of different types of protons, their chemical shifts, and their coupling patterns, which helps to establish the connectivity of the carbon skeleton. ¹³C NMR provides information on the number and types of carbon atoms. Advanced 2D NMR experiments can further confirm the complete structural assignment by showing correlations between protons and carbons. nih.gov For example, the structure of a bicyclic azepane's hydrochloride salt was confirmed using such NMR techniques. acs.org

Table 2: Expected ¹H and ¹³C NMR Data for a Hypothetical (2R)-2-Methylazepane Structure

AtomExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
Methyl Group (CH₃)~1.1 - 1.3 (doublet)~15 - 25
Methine (CH at C2)~2.8 - 3.2 (multiplet)~50 - 60
Methylene Groups (CH₂)~1.4 - 1.9 and 2.5 - 3.0 (multiplets)~25 - 45

Note: These are estimated chemical shift ranges and would vary based on the solvent and specific derivative. The hydrochloride salt form would influence the chemical shifts of protons and carbons near the nitrogen atom.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a technique used to determine the elemental composition of a molecule with high accuracy. researchgate.net It measures the mass-to-charge ratio (m/z) to a very high degree of precision, often to four or five decimal places. This allows for the calculation of a unique elemental formula for the molecule, which serves as a powerful confirmation of its identity.

For (2R)-2-methylazepane hydrochloride, HRMS would be used to confirm its molecular formula (C₇H₁₆ClN). The experimentally determined accurate mass would be compared to the theoretically calculated mass for the proposed formula, with a match within a few parts per million (ppm) providing strong evidence for the correct structure.

X-ray Crystallography for Crystalline (2R)-2-Methylazepane Hydrochloride Structures

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid, including the absolute configuration of chiral centers. researchgate.netmdpi.com This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the positions of all atoms can be determined with high precision.

For chiral compounds like (2R)-2-methylazepane hydrochloride, forming a suitable single crystal allows for the unambiguous determination of its solid-state conformation and the absolute configuration at the C2 stereocenter. In a study of related bicyclic azepanes, the absolute configuration of the enantiomers was successfully assigned through X-ray crystallography of their hydrochloride salts. acs.org This technique provides irrefutable proof of the molecule's stereochemistry. nih.gov

Table 3: Illustrative Crystal Data for a Chiral Azepane Hydrochloride Salt

ParameterExample Value
Crystal System Monoclinic
Space Group P2₁
a (Å) 15.7212
b (Å) 5.6548
c (Å) 31.4047
β (°) 93.158
Volume (ų) 2787.65
Z 4

This data is for an exemplary chiral molecule and illustrates the type of information obtained from an X-ray crystallographic analysis. nih.gov

Theoretical and Computational Studies of 2r 2 Methylazepane Systems

Conformational Analysis of the Seven-Membered Ring

The seven-membered azepane ring is characterized by a high degree of conformational flexibility. Unlike the well-defined chair conformation of cyclohexane, azepanes can adopt a variety of low-energy conformations, including chair, boat, and twist-chair forms. The introduction of a methyl group at the C2 position, as in (2R)-2-methylazepane, further influences the conformational landscape.

Conformational analysis, which investigates the energetics between different rotational isomers (rotamers), is essential for understanding the stability of various isomers by considering the spatial arrangement and through-space interactions of substituents. lumenlearning.com For substituted cycloalkanes, the different spatial arrangements resulting from single bond rotation are known as conformations, and the molecules with these different arrangements are called conformational isomers or conformers. libretexts.org

Computational modeling and spectroscopic methods are employed to determine the preferred conformations. For the 2-methylazepane (B1295868) ring, the primary conformations of interest are the chair and twist-chair forms. The position of the methyl group, either axial or equatorial, significantly impacts the relative stability of these conformations due to steric interactions.

In related heterocyclic systems like 2-substituted piperazines, studies have shown a preference for the axial conformation of the substituent. nih.gov For 2-methylazepane, a similar preference can be anticipated, where the methyl group occupies an axial-like position in the lowest energy chair conformation to minimize steric strain. However, the energetic difference between the various conformations is often small, leading to a dynamic equilibrium between multiple forms. The flexibility of the azepane ring is a key factor in its biological activity. researchgate.net

Table 1: Calculated Strain Energies for Related Heterocyclic Systems

Compound Calculation Method Strain Energy (kcal/mol)
Cycloheptane (B1346806) MP2 6.38
Cycloheptane M06-2X 5.69
Azepane - -
Oxepane - -
Thiepane - -

Data adapted from studies on cycloheptane and related heterocycles, highlighting the inherent ring strain in seven-membered systems. nih.gov

Quantum Chemical Investigations of Reaction Mechanisms and Pathways

Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, are powerful tools for elucidating the intricate details of reaction mechanisms involving (2R)-2-methylazepane. rsc.orgnih.gov These computational approaches allow for the mapping of potential energy surfaces, identification of transition states, and calculation of activation barriers, providing a microscopic view of the reaction pathway. uni-muenchen.de

For instance, in the alkylation of chiral azepane derivatives, quantum chemical calculations can model the formation of the reactive intermediate and the subsequent approach of the electrophile. These studies can reveal the subtle electronic and steric factors that govern the regioselectivity and stereoselectivity of the reaction. Computational studies on related chiral tetrazolo[1,5a]azepines have demonstrated that torsional effects are responsible for the observed high diastereoselectivity in alkylation reactions. nih.gov

The generally accepted mechanism for reactions involving similar cyclic amines, such as proline-catalyzed reactions, involves the formation of a more nucleophilic enamine intermediate. nih.gov Quantum chemical investigations can help to understand the energetics of the formation of such intermediates in reactions with (2R)-2-methylazepane.

Prediction of Stereochemical Outcomes in Novel Transformations

A significant application of computational chemistry in the context of (2R)-2-methylazepane is the prediction of stereochemical outcomes in asymmetric reactions. rsc.org By modeling the transition states of competing reaction pathways that lead to different stereoisomers, it is possible to predict which product will be favored. This predictive capability is invaluable for the rational design of new stereoselective syntheses.

For example, in the synthesis of a novel α-tetrazole-substituted 1,1′-binaphthylazepine chiral catalyst, the absolute configuration was determined through DFT computational analysis of the vibrational circular dichroism (VCD) spectrum of its precursor. nih.gov Such computational methods can be applied to predict the stereochemical outcome of reactions involving (2R)-2-methylazepane, guiding the selection of appropriate chiral catalysts or auxiliaries to achieve the desired enantiomer or diastereomer.

The consideration of stereochemistry early in the drug discovery process can enhance efficiency by focusing on the enantiomer with the desired therapeutic effect. psu.edu Computational tools can be utilized to provide information about the relative binding affinities of different enantiomers. psu.edu

Table 2: Factors Influencing Stereochemical Outcomes in Azepane Reactions

Factor Description
Steric Hindrance The non-bonded interactions between the substituent on the azepane ring and the incoming reagent.
Torsional Strain The strain resulting from the eclipsing of bonds during the formation of the transition state.
Electronic Effects The influence of electron-donating or electron-withdrawing groups on the reactivity and stability of intermediates.

Elucidation of Structure-Reactivity Relationships in Chiral Azepane Chemistry

Understanding the relationship between the three-dimensional structure of a molecule and its chemical reactivity is a cornerstone of modern chemistry. For chiral azepanes like (2R)-2-methylazepane, computational studies can provide detailed insights into these structure-reactivity relationships (SAR).

By systematically modifying the structure of the azepane derivative in silico and calculating the effect on reaction barriers or binding affinities, a predictive SAR model can be developed. For example, studies on N-benzylated bicyclic azepanes have shown that halogenation of the benzyl (B1604629) group significantly modulates the activity and selectivity against monoamine transporters, indicating that the scaffold is tunable. nih.gov The stereochemistry of these bicyclic azepanes was found to be a critical determinant of their biological activity. nih.gov

In another example, the diastereoselectivity of alkylations of chiral seven-membered rings fused to tetrazoles was found to depend on the placement and size of the substituent on the ring. nih.gov These findings underscore the importance of the three-dimensional structure in determining the reactivity of these heterocyclic compounds.

Emerging Research Directions and Future Challenges in 2r 2 Methylazepane Chemistry

Development of Novel and Environmentally Sustainable Synthetic Routes

The chemical industry's shift towards green chemistry has spurred the development of more sustainable methods for synthesizing valuable chiral compounds, including (2R)-2-methylazepane. Traditional synthetic routes often rely on harsh reagents, stoichiometric amounts of chiral auxiliaries, or protecting group strategies that generate significant waste. Modern research focuses on atom economy, reduced environmental impact, and catalytic processes.

A promising green approach involves the catalytic hydrogenation of oximes. For instance, platinum nanoparticles supported on a porous ceria-zirconia solid solution have been shown to be highly effective for the hydrogenation of oximes to primary amines under ambient conditions, using a green solvent system like a tetrahydrofuran (B95107) (THF) and water mixture. researchgate.net This method achieves high yields (up to 99%) and demonstrates high catalyst activity, offering a sustainable alternative to traditional reduction methods that often require harsh conditions or high loadings of precious metals. researchgate.net

Another innovative and sustainable strategy is the photochemical dearomative ring expansion of nitroarenes. nih.govmanchester.ac.uk This method uses blue light to convert a six-membered nitroarene into a seven-membered ring system, which can then be hydrogenated to the corresponding azepane. nih.govmanchester.ac.uk This two-step process from simple, readily available starting materials at room temperature represents a significant advancement in accessing complex azepane structures. nih.govmanchester.ac.uk

Exploration of Underexplored Stereochemical Pathways and Dynamic Resolution

Achieving high enantiomeric purity is paramount for the application of chiral molecules like (2R)-2-methylazepane. While classical resolution and the use of a chiral pool are established methods, research is actively exploring more advanced and efficient stereochemical strategies. nih.gov

Dynamic Kinetic Resolution (DKR) stands out as a powerful technique. DKR combines a rapid, reversible racemization of the starting material with a highly enantioselective, irreversible reaction. This allows for the theoretical conversion of 100% of a racemic mixture into a single enantiomer of the product. For the synthesis of chiral amines, ω-transaminases are particularly effective biocatalysts in DKR processes. By carefully selecting the enzyme and optimizing reaction conditions, it is possible to obtain β-chiral primary amines with very high optical purity (up to 99% enantiomeric excess, ee). elsevierpure.com The use of enantiocomplementary enzymes also provides access to both (R)- and (S)-enantiomers. elsevierpure.com

Asymmetric Lithiation followed by kinetic resolution is another sophisticated strategy being explored, particularly for N-heterocycles. While demonstrated for 2-arylpiperazines, the principles are applicable to other cyclic amines. acs.org This method involves the use of a chiral ligand, such as sparteine, to selectively deprotonate one enantiomer of a racemic mixture, which can then be trapped with an electrophile. acs.org This results in both an enantioenriched starting material and a new, highly enantioenriched 2,2-disubstituted product. acs.org

MethodStarting MaterialProductEnantiomeric Excess (ee)Reference
Kinetic ResolutionRacemic 2-arylpiperazineRecovered 2-arylpiperazine>95% acs.org
Kinetic ResolutionRacemic 2-arylpiperazine2,2-disubstituted piperazine>95% acs.org
Bioamination (DKR)Racemic 2-phenylpropanal (B145474) derivativeβ-chiral primary amineup to 99% elsevierpure.com
This table presents examples of stereochemical control in related N-heterocycles, illustrating the potential of these methods for (2R)-2-methylazepane synthesis.

These advanced stereochemical pathways offer more efficient and elegant solutions for obtaining enantiopure (2R)-2-methylazepane, moving beyond traditional resolution techniques.

Integration with Flow Chemistry and High-Throughput Methodologies for Synthesis Optimization

The integration of continuous flow chemistry and high-throughput screening represents a paradigm shift in chemical synthesis, moving from traditional batch processes to more efficient, scalable, and automated systems. nih.govmdpi.comresearchgate.net These technologies are particularly advantageous for optimizing the synthesis of chiral molecules like (2R)-2-methylazepane.

High-Throughput Screening (HTS) methodologies enable the rapid testing of a large number of reaction parameters, such as catalysts, solvents, temperatures, and substrate concentrations. nih.govresearchgate.netnih.gov When coupled with rapid analysis techniques like mass spectrometry, HTS can dramatically accelerate the optimization of synthetic routes. nih.gov For the synthesis of (2R)-2-methylazepane, an HTS approach could be used to quickly identify the optimal conditions for a stereoselective reaction, maximizing both yield and enantioselectivity in a fraction of the time required by traditional methods. chemrxiv.org

TechnologyAdvantageApplication to (2R)-2-methylazepane Synthesis
Flow Chemistry Improved safety, scalability, catalyst recyclingContinuous production, efficient screening of reaction conditions, use of immobilized chiral catalysts. nih.govresearchgate.net
High-Throughput Screening Rapid optimization, parallel experimentationFast identification of optimal catalysts, solvents, and conditions for stereoselective synthesis. nih.govnih.gov
This table summarizes the key advantages of integrating modern chemical technologies into the synthesis of chiral azepanes.

The synergy between flow chemistry and high-throughput methods provides a powerful platform for the efficient, cost-effective, and sustainable production of (2R)-2-methylazepane. researchgate.net

Expanding the Scope of Chiral Azepane-Containing Building Blocks for Advanced Research Applications

The demand for novel chiral building blocks in drug discovery and materials science is insatiable. nih.govmdpi.comresearchgate.net While five- and six-membered heterocycles like pyrrolidines and piperidines are prevalent in medicinal chemistry libraries, the seven-membered azepane ring is significantly underrepresented. nih.govmanchester.ac.uk This "missing" chemical space offers a wealth of opportunities for creating molecules with unique three-dimensional structures and novel biological activities. nih.govmanchester.ac.uk

(2R)-2-methylazepane, as a chiral building block, provides a scaffold to generate a diverse range of more complex molecules. The conformational flexibility of the seven-membered ring, combined with the defined stereocenter at the C2 position, can be crucial for binding to biological targets like enzymes and receptors. lifechemicals.com Azepane derivatives have already shown a wide array of pharmacological activities, including anti-cancer, antimicrobial, and anti-Alzheimer's properties, with over 20 azepane-based drugs approved by the FDA. researchgate.netnih.gov

Recent research has highlighted the potential of novel azepane scaffolds. For example, a chiral bicyclic azepane was identified as a potent inhibitor of monoamine transporters, suggesting its potential for treating neuropsychiatric disorders. acs.org The ability to introduce specific substituents onto the azepane ring allows for the fine-tuning of its conformational preferences, which is a critical aspect of effective drug design. lifechemicals.com

The use of (2R)-2-methylazepane and other chiral azepanes as starting points allows researchers to explore new areas of chemical space and develop next-generation therapeutics and advanced materials. The synthesis of libraries of diverse azepane derivatives will undoubtedly lead to the discovery of new lead compounds with improved efficacy and novel mechanisms of action. mdpi.com

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